molecular formula C11H12O2 B8727785 1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one

1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one

Cat. No.: B8727785
M. Wt: 176.21 g/mol
InChI Key: ATVUNSQDYMXNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one is an organic compound with the molecular formula C₁₁H₁₂O₂. It is also known by other names such as (allyloxy)acetophenone and allyl-phenacyl-ether . This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further substituted with a propenyloxy group.

Preparation Methods

1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of acetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the propenyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one can be compared with similar compounds such as:

  • 1-Phenyl-2-(2-phenylphenyl)ethanone
  • 1-Phenyl-2-(2-thienyl)ethanone
  • 1-Phenyl-2-(2-phenylethylsulfinyl)ethanone
  • 1-Phenyl-2-(2-phenylmethoxyphenyl)ethanone

These compounds share a similar core structure but differ in the substituents attached to the ethanone moiety. The unique propenyloxy group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-phenyl-2-prop-2-enoxyethanone

InChI

InChI=1S/C11H12O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

ATVUNSQDYMXNBZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=O)C1=CC=CC=C1

Origin of Product

United States

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